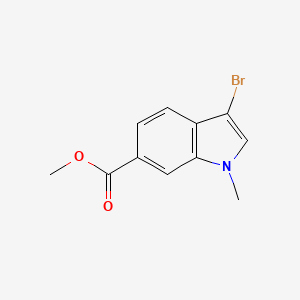

Methyl 3-bromo-1-methylindole-6-carboxylate

Description

BenchChem offers high-quality Methyl 3-bromo-1-methylindole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-1-methylindole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-bromo-1-methylindole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-6-9(12)8-4-3-7(5-10(8)13)11(14)15-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUJUFJNYWGDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=C(C=C2)C(=O)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700207 | |

| Record name | Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-45-5 | |

| Record name | 1H-Indole-6-carboxylic acid, 3-bromo-1-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"Methyl 3-bromo-1-methylindole-6-carboxylate" properties

An In-Depth Technical Guide to Methyl 3-bromo-1-methylindole-6-carboxylate

Introduction

Methyl 3-bromo-1-methylindole-6-carboxylate (CAS No. 1186663-45-5) is a halogenated indole derivative that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry.[1][2] The indole scaffold is a privileged structure, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. The specific substitution pattern of this molecule—a bromine atom at the electron-rich C3 position, a methyl group on the indole nitrogen (N1), and a methyl ester at the C6 position—provides three distinct points for chemical modification. This strategic placement of functional groups allows for orthogonal synthetic strategies, making it a valuable intermediate for constructing complex molecular architectures.

This guide provides a comprehensive overview of the known properties, logical synthetic pathways, and potential applications of Methyl 3-bromo-1-methylindole-6-carboxylate, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

The precise empirical data for this compound is not extensively published. However, based on its structure and data from analogous compounds, we can define its core characteristics.

Core Properties

The key physical and chemical identifiers for Methyl 3-bromo-1-methylindole-6-carboxylate are summarized below. Predicted values are based on standard computational models.

| Property | Value | Source |

| CAS Number | 1186663-45-5 | [1][2] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 268.11 g/mol | [1][2] |

| Boiling Point | 373.0 ± 22.0 °C (Predicted) | [1] |

| Density | 1.50 ± 0.1 g/cm³ (Predicted) | [1] |

| Storage Temp. | 2-8°C | [1] |

Spectroscopic Signature Analysis

While specific spectra for this compound are not publicly available, a predictive analysis based on the known spectroscopic data of its constituent parts (N-methylated indoles, 3-bromoindoles, and methyl indole-carboxylates) provides a reliable characterization guide.[3][4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole core, a sharp singlet for the N-methyl group, and a singlet for the methyl ester. The proton at C2 would appear as a singlet in the aromatic region. The protons at C4, C5, and C7 will show characteristic aromatic couplings.

-

¹³C NMR: The carbon spectrum will display 11 unique signals. Key resonances include the carbonyl carbon of the ester group (typically ~165-170 ppm), the brominated C3 carbon, and the carbons of the indole ring system.[3] The N-methyl and O-methyl groups will appear as sharp signals in the aliphatic region.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z = 267 and 269, corresponding to the [M]⁺ and [M+2]⁺ ions of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the methyl ester (around 1700-1720 cm⁻¹), C-N stretching vibrations, C-H aromatic stretches, and C-Br stretching in the lower frequency region.

Synthesis and Mechanistic Rationale

A robust synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate can be logically designed through a two-step process starting from the commercially available Methyl indole-6-carboxylate. This pathway leverages well-established indole chemistry.

Proposed Synthetic Workflow

The proposed synthesis involves two key transformations: electrophilic bromination at the C3 position followed by N-methylation. The order of these steps is crucial; performing bromination first is advantageous because the indole's C3 position is highly nucleophilic and susceptible to electrophilic attack.

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Electrophilic Bromination of Methyl indole-6-carboxylate

-

Rationale: The indole ring is an electron-rich heterocycle, with the C3 position being the most kinetically favored site for electrophilic substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent as it provides a source of electrophilic bromine (Br⁺) under mild conditions, minimizing over-bromination and side reactions.[5]

-

Protocol:

-

Dissolve Methyl indole-6-carboxylate (1.0 eq) in a suitable aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath to control the reaction exotherm.

-

Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise over 15-30 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Methyl 3-bromoindole-6-carboxylate.

-

Step 2: N-Methylation of Methyl 3-bromoindole-6-carboxylate

-

Rationale: The N-H proton of the indole is weakly acidic and can be deprotonated by a suitable base to form an indolide anion. This anion then acts as a nucleophile, attacking an electrophilic methyl source like iodomethane or dimethyl sulfate in an Sₙ2 reaction.[6] Sodium hydride (NaH) is a strong, non-nucleophilic base often used for this purpose.

-

Protocol:

-

Suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the suspension to 0°C.

-

Add a solution of Methyl 3-bromoindole-6-carboxylate (1.0 eq) in anhydrous DMF dropwise. Effervescence (H₂ gas) will be observed.

-

After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.

-

Cool the reaction back to 0°C and add iodomethane (1.1-1.2 eq) dropwise.

-

Let the reaction proceed at room temperature, monitoring by TLC.

-

Once complete, carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-bromo-1-methylindole-6-carboxylate.

-

Reactivity and Applications in Drug Development

The utility of Methyl 3-bromo-1-methylindole-6-carboxylate lies in its capacity for selective, sequential chemical modifications at its three functional groups.

Key Reaction Pathways

The bromine atom at C3 and the methyl ester at C6 are the primary handles for synthetic diversification.

Caption: Key synthetic transformations of the title compound.

-

Palladium-Catalyzed Cross-Coupling: The C3-Br bond is an excellent substrate for various cross-coupling reactions. This allows for the introduction of diverse carbon-based or heteroatom substituents, a cornerstone of modern drug discovery.[5]

-

Suzuki Coupling: Reaction with boronic acids introduces aryl or heteroaryl groups.

-

Heck Coupling: Reaction with alkenes forms new C-C double bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties.

-

-

Ester Modification: The methyl ester at C6 provides another site for functionalization.

-

Hydrolysis: Saponification with a base like LiOH or NaOH readily converts the ester to the corresponding carboxylic acid.[5]

-

Amidation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives.

-

Role as a Pharmaceutical Intermediate

Indole derivatives possessing bromine at positions 3, 5, or 6 are crucial intermediates in the synthesis of biologically active compounds.[7][8] For example, 6-bromoindoles are key building blocks for developing inhibitors of bacterial cystathionine γ-lyase (bCSE), which act as antibiotic potentiators.[7][9] The structural motifs accessible from Methyl 3-bromo-1-methylindole-6-carboxylate make it a highly valuable precursor for creating novel therapeutic agents, particularly in oncology, neurology, and infectious diseases.[10][11]

Safety and Handling

-

Hazard Classification (Inferred): Likely to be classified as a skin, eye, and respiratory tract irritant.[15][16] May be harmful if swallowed.[12]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[13]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

Conclusion

Methyl 3-bromo-1-methylindole-6-carboxylate is a strategically functionalized molecule with significant potential as a synthetic intermediate. Its value is derived from the orthogonal reactivity of its bromo and ester groups, which allows for controlled, stepwise elaboration into more complex structures. While detailed characterization data remains sparse in the public domain, its synthesis and reactivity can be confidently predicted based on foundational principles of organic chemistry. For research teams in drug discovery and development, this compound represents a versatile platform for the synthesis of novel indole-based compounds with potential therapeutic applications.

References

- Benchchem. (n.d.). Methyl 3-bromoindole-6-carboxylate | 860457-92-7.

- Chem-Impex. (n.d.). 1-Methylindole-3-carboxylic acid.

- Chem-Impex. (n.d.). 6-Bromo-1H-indole-3-carbaldehyde.

- Kulik, N. V., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535.

- Acta Crystallographica Section E. (2012). 6-Bromo-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1019.

- MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(21), 7381.

- Grainger, R. S., et al. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Tetrahedron Letters, 52(33), 4305-4307.

- Sigma-Aldrich. (n.d.). 1-Methylindole-3-carboxylic acid 97%.

- PubChem. (n.d.). 6-Bromo-3-methyl-1H-indole.

- PubChem. (n.d.). 1-Methylindole-3-carboxylic acid.

- Chongqing Chemdad Co., Ltd. (n.d.). Methyl 3-Bromo-1-methylindole-6-carboxylate.

- Fisher Scientific. (2024). Safety Data Sheet: 6-Bromoindole-3-carboxaldehyde.

- Google Patents. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.

- ResearchGate. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Royal Society of Chemistry. (n.d.). Supporting information.

- AbacipharmTech. (n.d.). Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate.

- BuyChemJapan. (n.d.). Methyl 6-bromo-1H-indole-3-carboxylate.

- ResearchGate. (2023). How can synthesis 4-bromo indole and 4-methyl indole?

- Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde.

- Magritek. (n.d.). Methyl 1H-indole-3-carboxylate.

- Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole.

- ChemicalBook. (n.d.). 3-Methylindole(83-34-1) 1H NMR spectrum.

Sources

- 1. Methyl 3-Bromo-1-methylindole-6-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. 3-Methylindole(83-34-1) 1H NMR [m.chemicalbook.com]

- 5. Methyl 3-bromoindole-6-carboxylate | 860457-92-7 | Benchchem [benchchem.com]

- 6. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. 1-Methylindole-3-carboxylic acid | C10H9NO2 | CID 854040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

Technical Guide: Synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate

The following technical guide details the synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate (CAS: 1186663-45-5). This document is structured for medicinal chemists and process development scientists, focusing on scalability, regiocontrol, and operational safety.

Executive Summary

Methyl 3-bromo-1-methylindole-6-carboxylate is a critical pharmacophore scaffold, widely utilized in the development of HCV NS5B polymerase inhibitors and various kinase modulators. Its structural core—a 1,3,6-trisubstituted indole—presents a specific synthetic challenge: installing the C3-halogen atom with high regioselectivity while maintaining the integrity of the C6-ester moiety.

This guide delineates a robust, two-step synthetic pathway starting from commercially available Methyl 1H-indole-6-carboxylate . The route prioritizes N-methylation followed by C3-bromination , a sequence selected to maximize yield and minimize N-brominated side products.

Key Process Parameters

-

Total Steps: 2

-

Overall Yield Target: 75–85%

-

Critical Control Point: Temperature control during NBS addition to prevent C2-bromination.

-

Safety Profile: Requires handling of alkylating agents (MeI) and pyrophoric bases (NaH) under inert atmosphere.

Retrosynthetic Analysis

The strategic disconnection relies on the inherent nucleophilicity of the indole C3 position and the acidity of the indole N-H bond.

-

Disconnection 1 (C-Br): The C3-Br bond is formed via Electrophilic Aromatic Substitution (SEAr). The C6-ester (electron-withdrawing) deactivates the benzene ring, but the pyrrole ring remains sufficiently nucleophilic, directing substitution to C3.

-

Disconnection 2 (N-Me): The N-Me bond is formed via nucleophilic substitution (

) using a methylating agent.

Figure 1: Retrosynthetic logic flow prioritizing N-alkylation prior to halogenation to lock tautomers.

Detailed Experimental Protocols

Step 1: N-Methylation of Methyl 1H-indole-6-carboxylate

This step utilizes Sodium Hydride (NaH) for irreversible deprotonation, followed by quenching with Methyl Iodide (MeI). This method is preferred over weak bases (

Reaction Scheme:

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Methyl 1H-indole-6-carboxylate | 1.0 | Limiting Reagent |

| Sodium Hydride (60% in oil) | 1.2 | Base |

| Iodomethane (MeI) | 1.3 | Alkylating Agent |

| DMF (Anhydrous) | 10 vol | Solvent |

Protocol

-

Setup: Charge an oven-dried round-bottom flask with Methyl 1H-indole-6-carboxylate (1.0 eq) and anhydrous DMF (10 mL/g) under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH (1.2 eq) portion-wise over 15 minutes. Venting is required to manage

evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow. -

Alkylation: Add Iodomethane (1.3 eq) dropwise via syringe, maintaining the temperature below 5°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1–2 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 7:3) or LCMS.[3] SM should be undetectable.

-

-

Workup: Quench the reaction by pouring the mixture into ice-water (20 vol). A precipitate usually forms.

-

Yield: Expect 90–95% yield of Methyl 1-methylindole-6-carboxylate .

Step 2: Regioselective C3-Bromination

Bromination is achieved using N-Bromosuccinimide (NBS) . Unlike elemental bromine (

Reaction Scheme:

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5] | Role |

| Methyl 1-methylindole-6-carboxylate | 1.0 | Limiting Reagent |

| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source |

| DMF (or THF) | 10 vol | Solvent |

Protocol

-

Setup: Dissolve Methyl 1-methylindole-6-carboxylate (from Step 1) in DMF (10 mL/g). Cool the solution to 0°C .

-

Note: While some literature suggests -60°C for highly sensitive substrates, 0°C is sufficient for this deactivated ring system and ensures complete conversion.

-

-

Addition: Dissolve NBS (1.05 eq) in a minimal amount of DMF. Add this solution dropwise to the indole mixture over 20 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions.

-

Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature for 1 hour.

-

IPC: LCMS should show conversion to the mono-bromo product (

).

-

-

Workup: Pour the reaction mixture into Water (30 vol) with vigorous stirring. The product typically precipitates as a solid.

-

Purification:

-

Filter the solid and wash extensively with water to remove succinimide and DMF.

-

Recrystallize from Ethanol or MeOH/Water if high purity (>99%) is required.

-

-

Yield: Expect 80–90% yield.

Mechanism & Critical Pathway

The regioselectivity is governed by the electronic enrichment of the pyrrole ring. The nitrogen lone pair donates density into the ring, making C3 the most nucleophilic site (highest HOMO coefficient).

Figure 2: Electrophilic Aromatic Substitution mechanism at C3.

Analytical Characterization

Confirm identity using the following expected spectral data:

-

1H NMR (DMSO-d6, 400 MHz):

- 8.15 (s, 1H, H-7) – Deshielded by ester.

- 7.85 (s, 1H, H-2) – Diagnostic singlet for C2-H (C3 is substituted).

- 7.75 (d, 1H, H-4)

- 7.60 (d, 1H, H-5)

- 3.90 (s, 3H, N-Me)

- 3.85 (s, 3H, COOMe)

-

Mass Spectrometry (ESI):

-

Positive mode

.[9] Characteristic 1:1 isotopic pattern for Bromine (

-

Safety & Handling

-

Iodomethane (MeI): Highly toxic alkylating agent. Use only in a fume hood. Quench excess with aqueous ammonia or amine waste.

-

Sodium Hydride (NaH): Pyrophoric. Reacts violently with water. quench carefully with isopropanol or ethyl acetate before adding water.

-

N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator; degraded NBS (yellow/orange) leads to lower yields and should be recrystallized from water before use.

References

-

Synthesis of methyl 1-methylindole-6-carboxylate (Intermediate 4). Ambeed Chemical Structure Database. Accessed Jan 2026. Link

-

Preparation of methyl 1-methyl-1H-indole-6-carboxylate. ChemicalBook. Reaction ID: 268491. Link

-

Synthesis of a Series of Diaminoindoles (Bromination Protocols). Journal of Organic Chemistry, 2021. ACS Publications. Link

-

Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate Product Data. ChemScene. Catalog No. CS-0069076.[10] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Methyl 1-Methyl-2,3-dihydro-1H-indole-6-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. CN101157650B - Preparation method of methyl indole-1-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. Methyl 1H-indole-6-carboxylate | Indoles | Ambeed.com [ambeed.com]

- 7. ES2730013T3 - Inhibidores de betalactamasa - Google Patents [patents.google.com]

- 8. US20140194386A1 - Beta-lactamase inhibitors - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemscene.com [chemscene.com]

Navigating the Synthetic Landscape and Potential of Methyl 3-bromo-1-methylindole-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-bromo-1-methylindole-6-carboxylate (CAS No. 1186663-45-5) represents a strategically functionalized indole scaffold with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2] This in-depth technical guide provides a comprehensive overview of its chemical identity, a proposed synthetic pathway based on established methodologies for N-methylation and C3-bromination of indole cores, and an analysis of its reactive potential. Furthermore, we explore its prospective applications in drug discovery, drawing parallels with the biological activities of analogous 6-bromoindole derivatives. This document serves as a foundational resource for researchers seeking to leverage this compound in the synthesis of novel, high-value molecules.

Chemical Identity and Physicochemical Properties

Methyl 3-bromo-1-methylindole-6-carboxylate is a halogenated and N-alkylated indole derivative. The strategic placement of the bromo, methyl, and carboxylate functionalities offers multiple avenues for synthetic diversification.

| Property | Value | Source |

| CAS Number | 1186663-45-5 | [1] |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [2] |

| Molecular Weight | 268.11 g/mol | [2] |

| IUPAC Name | methyl 3-bromo-1-methyl-1H-indole-6-carboxylate | [1] |

| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)C(=O)OC)Br | [2] |

| InChIKey | BNUJUFJNYWGDTC-UHFFFAOYSA-N | [1] |

Proposed Synthetic Strategy and Experimental Protocol

While a specific, peer-reviewed synthesis for Methyl 3-bromo-1-methylindole-6-carboxylate is not extensively documented, a logical and efficient two-step synthetic route can be proposed based on well-established indole chemistry. This pathway commences with the commercially available Methyl 1H-indole-6-carboxylate and proceeds through N-methylation followed by regioselective C3-bromination.

Caption: Proposed two-step synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate.

Step 1: N-Methylation of Methyl 1H-indole-6-carboxylate

The initial step involves the deprotonation of the indole nitrogen followed by alkylation with an electrophilic methyl source. Sodium hydride is a common and effective base for this transformation, ensuring complete deprotonation to form the highly nucleophilic indolide anion.

Protocol:

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of Methyl 1H-indole-6-carboxylate (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Carefully quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield Methyl 1-methyl-1H-indole-6-carboxylate.

Step 2: C3-Bromination of Methyl 1-methyl-1H-indole-6-carboxylate

The electron-rich indole ring is highly susceptible to electrophilic substitution, with the C3 position being the most reactive site. N-Bromosuccinimide (NBS) is a mild and highly regioselective brominating agent for this purpose.[3]

Protocol:

-

Dissolve Methyl 1-methyl-1H-indole-6-carboxylate (1.0 equivalent) in anhydrous THF in a flask protected from light.

-

Add N-Bromosuccinimide (1.0 equivalent) portion-wise at room temperature.[3]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.[3]

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to afford the crude product.[3]

-

If necessary, purify the product by recrystallization or silica gel column chromatography to obtain pure Methyl 3-bromo-1-methylindole-6-carboxylate.

Reactivity and Synthetic Utility

The trifunctional nature of Methyl 3-bromo-1-methylindole-6-carboxylate makes it a valuable intermediate for the synthesis of more complex molecules.

Caption: Key reaction pathways for the diversification of Methyl 3-bromo-1-methylindole-6-carboxylate.

Potential Applications in Drug Discovery

The indole nucleus is a prominent scaffold in numerous biologically active compounds.[4] The 6-bromoindole motif, in particular, has been identified as a key pharmacophore in the development of novel therapeutic agents. A notable example is its role in inhibitors of bacterial cystathionine γ-lyase (bCSE), an enzyme crucial for hydrogen sulfide production in pathogenic bacteria.[4][5] Inhibition of bCSE has been shown to potentiate the efficacy of existing antibiotics, offering a promising strategy to combat antibiotic resistance.[5][6]

While direct biological data for Methyl 3-bromo-1-methylindole-6-carboxylate is not yet available, its structural similarity to known bCSE inhibitors suggests its potential as a precursor or analog in the development of new antibiotic potentiators.

Predicted Analytical Profile

Based on the analysis of structurally similar compounds, the following spectroscopic characteristics are anticipated for Methyl 3-bromo-1-methylindole-6-carboxylate.

-

¹H NMR: The spectrum is expected to show characteristic signals for the N-methyl group (a singlet around 3.8-4.0 ppm), the ester methyl group (a singlet around 3.9-4.1 ppm), and aromatic protons on the indole ring. The C2-proton would appear as a singlet in the aromatic region.

-

¹³C NMR: The spectrum should display 11 distinct carbon signals, including those for the two methyl groups, the ester carbonyl, and the carbons of the indole core. The C3 carbon bearing the bromine atom would be shifted upfield compared to an unsubstituted indole.

-

Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio.

-

Infrared Spectroscopy: Key absorption bands are expected for the C=O stretch of the ester (around 1700-1720 cm⁻¹) and C-Br vibrations in the fingerprint region.

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Toxicology: While specific toxicity data is unavailable, related compounds are known to be irritants to the skin, eyes, and respiratory system.[7][8][9]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

Conclusion

Methyl 3-bromo-1-methylindole-6-carboxylate is a strategically designed synthetic intermediate with considerable potential for the development of novel compounds in medicinal chemistry and other fields. Although detailed experimental data for this specific molecule is limited in the current literature, its synthesis can be reliably predicted from established chemical principles. Its versatile reactivity, coupled with the known biological importance of the 6-bromoindole scaffold, positions it as a valuable tool for researchers engaged in the design and synthesis of next-generation therapeutic agents. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is highly warranted.

References

- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.

-

Kashtanova, D. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3535. [Link]

-

J&K Scientific. Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate | 1186663-45-5. [Link]

-

AbacipharmTech. Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate. [Link]

-

PubChem. 6-Bromo-3-methyl-1H-indole. [Link]

-

MDPI. (2023). 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety. Molecules, 28(13), 5081. [Link]

-

PubChem. 3-Bromo-1-methyl-1H-indole. [Link]

-

Organic & Biomolecular Chemistry. (2011). Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles. Org. Biomol. Chem., 9, 5021-5023. [Link]

-

Journal of Organic Chemistry. (2021). Synthesis of a Series of Diaminoindoles. J. Org. Chem., 86(17), 11775–11784. [Link]

-

PubChem. Methyl 6-Bromo-1H-Indole-3-Carboxylate. [Link]

-

MDPI. (2023). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives: Synthesis, In Vitro Activity, and Molecular Docking Against Botrytis cinerea and Monilinia fructicola. Molecules, 28(23), 7801. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.ca [fishersci.ca]

- 9. fishersci.com [fishersci.com]

Technical Monograph: Methyl 3-bromo-1-methylindole-6-carboxylate

Molecular Architectures for Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

Part 1: Physicochemical Profile & Core Identity

Methyl 3-bromo-1-methylindole-6-carboxylate is a specialized heterocyclic intermediate primarily utilized in the synthesis of non-nucleoside inhibitors (NNIs) targeting the HCV NS5B RNA-dependent RNA polymerase. Its structural rigidity and halogen-functionalized C3 position make it a critical "scaffold node" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Heck) in late-stage drug diversification.

Molecular Specifications

| Parameter | Value | Technical Note |

| CAS Registry Number | 1186663-45-5 | Verified unique identifier. |

| Molecular Formula | ||

| Average Molecular Weight | 268.11 g/mol | Standard weight for stoichiometry. |

| Monoisotopic Mass | 267.9895 Da | Based on |

| Isotopic Pattern | 1:1 doublet ( | Distinctive MS signature due to |

| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for membrane permeability. |

| Appearance | Off-white to pale yellow solid | Light-sensitive; prone to photo-degradation at C-Br bond. |

Structural Analysis

The molecule features a trisubstituted indole core:

-

Position 1 (

-Me): Blocks the indole nitrogen, preventing hydrogen bond donation and improving metabolic stability/lipophilicity. -

Position 3 (

-Br): A reactive electrophilic handle for C-C bond formation. -

Position 6 (Methyl Ester): An electron-withdrawing group that stabilizes the core and serves as a precursor for carboxylic acid pharmacophores (often required for salt-bridging in the NS5B allosteric pocket).

Part 2: Synthetic Architecture

The synthesis of this intermediate requires precise regiocontrol. Direct bromination of indoles typically favors the C3 position due to the high electron density contributed by the nitrogen lone pair. However, the order of operations (Methylation vs. Bromination) is critical for yield optimization.

Optimal Synthetic Route (Methylation Bromination)

This route is preferred because

Reagents:

-

Precursor: Methyl indole-6-carboxylate (CAS: 50820-65-0).

-

Step 1 (Alkylation): Sodium Hydride (NaH), Methyl Iodide (MeI), DMF.

-

Step 2 (Halogenation):

-Bromosuccinimide (NBS), DMF or DCM.

Experimental Protocol

Step 1: Synthesis of Methyl 1-methylindole-6-carboxylate

-

Activation: Charge a flame-dried flask with methyl indole-6-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration). Cool to 0°C under

. -

Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of

gas will be observed. Stir for 30 min at 0°C to ensure formation of the indolyl anion. -

Alkylation: Add Methyl Iodide (1.3 eq) dropwise. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with ice-water. Extract with EtOAc (

). Wash organics with brine ( -

Validation: Check for disappearance of the broad NH signal (~11.5 ppm) in

-NMR.

Step 2: Regioselective C3-Bromination

-

Solvation: Dissolve the crude

-methyl intermediate (from Step 1) in DMF or DCM (0.1 M). Cool to 0°C. -

Bromination: Add NBS (1.05 eq) portion-wise. Critical: Protect from light to prevent radical side reactions at the benzylic methyl group.

-

Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS. The reaction is typically fast (< 2 hours).

-

Quench: Add 10% aqueous sodium thiosulfate (

) to neutralize unreacted bromine species. -

Purification: Extract with DCM. Recrystallize from EtOH/Heptane or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Part 3: Visualization of Workflows

Synthetic Pathway Diagram

The following diagram illustrates the chemical transformation logic, highlighting the regioselectivity decision points.

Caption: Sequential functionalization strategy prioritizing N-alkylation to enhance C3 nucleophilicity for regioselective bromination.

Analytical Validation Logic (NMR/MS)

A decision tree for confirming structural identity during QC.

Caption: Quality Control decision matrix for verifying bromination and methylation status.

Part 4: Mechanistic Utility in Drug Design

HCV NS5B Polymerase Inhibition

This molecule is a "privileged scaffold" for targeting the Thumb II or Palm I allosteric sites of the HCV NS5B polymerase.

-

Mechanism: Inhibitors derived from this core bind to the enzyme surface (non-active site), inducing a conformational change that prevents the polymerase from closing around the RNA template (preventing the "closed" elongation conformation).

-

SAR (Structure-Activity Relationship):

-

The 6-carboxylate is often hydrolyzed to the carboxylic acid or converted to an amide to interact with basic residues (e.g., Arg/Lys) in the allosteric pocket.

-

The 3-bromo group is replaced via Suzuki coupling with bulky aryl or heteroaryl groups (e.g., furans, thiophenes) to fill hydrophobic pockets.

-

Analytical Expectations

When analyzing the pure compound, researchers should expect:

-

NMR (400 MHz,

- 8.10 (s, 1H, C7-H) - Deshielded by ester.

- 7.90 (d, 1H, C5-H).

- 7.75 (d, 1H, C4-H).

- 7.20 (s, 1H, C2-H) - Characteristic singlet; lack of splitting confirms C3 substitution.

-

3.95 (s, 3H,

-

3.80 (s, 3H,

References

-

Abacipharm. (n.d.). Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate Product Data. Retrieved from [Link]

- Beaulieu, P. L., et al. (2012). "Indole-Based Inhibitors of HCV NS5B Polymerase." Bioorganic & Medicinal Chemistry Letters.

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS) in Organic Synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2011). "Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B." Viruses.[1][2][3] Retrieved from [Link]

-

Sunway Pharm. (n.d.). Methyl 3-bromoindole-6-carboxylate MSDS and Properties. Retrieved from [Link]

Sources

"Methyl 3-bromo-1-methylindole-6-carboxylate" chemical structure

Technical Monograph: Methyl 3-bromo-1-methylindole-6-carboxylate

Executive Summary & Chemical Profile

Methyl 3-bromo-1-methylindole-6-carboxylate (CAS: 1186663-45-5) is a highly specialized heterocyclic scaffold employed primarily in the discovery of anti-viral therapeutics, specifically non-nucleoside inhibitors of HCV NS5B polymerase.

Functioning as a bifunctional electrophile, the molecule offers two orthogonal handles for diversification: the C3-bromide for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and the C6-methyl ester for hydrolysis and subsequent amidation. Its N-methylated core improves lipophilicity and metabolic stability compared to its N-H protio-analogues.

Chemical Identity Table

| Property | Specification |

| IUPAC Name | Methyl 3-bromo-1-methylindole-6-carboxylate |

| CAS Number | 1186663-45-5 |

| Molecular Formula | C₁₁H₁₀BrNO₂ |

| Molecular Weight | 268.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted LogP | ~3.2 (Lipophilic) |

| Key Functional Groups | Aryl Bromide (C3), Methyl Ester (C6), N-Methyl Indole |

Retrosynthetic Analysis & Production Strategy

The synthesis of this scaffold requires a regioselective approach to install the bromine atom at C3 without over-halogenating the benzene ring, which is deactivated by the C6-ester.

Strategic Logic:

-

N-Methylation First: We prioritize N-methylation of the starting material (Methyl indole-6-carboxylate) before bromination. This prevents competitive N-bromination and increases the solubility of the substrate in organic solvents used for the halogenation step.

-

Regioselective Bromination: N-Bromosuccinimide (NBS) is selected over elemental bromine. NBS provides a controlled source of electrophilic bromine (

), favoring the electron-rich C3 position of the pyrrole ring over the electron-deficient benzenoid ring.

Diagram 1: Step-wise Synthesis Workflow

Figure 1: Two-step synthetic pathway prioritizing N-alkylation to ensure clean C3-halogenation.

Experimental Protocols

Note: These protocols are synthesized from standard methodologies for indole functionalization and adapted for this specific substitution pattern.

Step 1: N-Methylation

Objective: Protection of N1 position to prevent deprotonation and improve solubility.

-

Setup: Charge a flame-dried round-bottom flask with Methyl indole-6-carboxylate (1.0 eq) and anhydrous DMF (0.2 M concentration).

-

Base Addition: Cool to 0°C. Add Cesium Carbonate (Cs₂CO₃) (1.5 eq) or Sodium Hydride (NaH) (1.2 eq, 60% dispersion). Expert Insight: Cs₂CO₃ is milder and often provides cleaner profiles for esters, avoiding potential hydrolysis compared to strong bases like NaH.

-

Alkylation: Add Iodomethane (MeI) (1.2 eq) dropwise.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with water. Extract with EtOAc. Wash organics with brine to remove DMF. Dry over Na₂SO₄ and concentrate.

Step 2: C3-Regioselective Bromination

Objective: Installation of the bromine handle.

-

Setup: Dissolve the Intermediate (Methyl 1-methylindole-6-carboxylate) (1.0 eq) in DMF or THF (0.1 M).

-

Reagent Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise in the dark. Critical: Do not use a large excess of NBS to avoid bromination at C2 or the benzenoid ring.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour.

-

Quench: Add 10% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench unreacted bromine species.

-

Purification: Extract with EtOAc. The product usually precipitates or crystallizes upon concentration. If necessary, purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Applications in Drug Discovery

This scaffold is a critical building block for HCV NS5B polymerase inhibitors (e.g., analogues of Beclabuvir). The C3-position allows for the attachment of bulky cycloalkyl or heteroaryl groups that occupy the hydrophobic pocket of the viral enzyme.

Diagram 2: Divergent Functionalization Map

Figure 2: The molecule acts as a linchpin, enabling growth at C3 or transformation of the C6 ester.

Predicted Analytical Standards (Quality Control)

As a reference for validation, the following NMR signals are expected based on the substitution pattern.

| Nucleus | Signal Description | Assignment |

| ¹H NMR | Singlet, δ ~3.80 ppm (3H) | N-Me |

| ¹H NMR | Singlet, δ ~3.90 ppm (3H) | CO₂Me |

| ¹H NMR | Singlet, δ ~7.3–7.4 ppm (1H) | C2-H (Deshielded by Br) |

| ¹H NMR | Doublet, δ ~7.8 ppm (1H) | C4-H |

| ¹H NMR | Doublet, δ ~8.1 ppm (1H) | C5-H |

| ¹H NMR | Singlet (broad), δ ~8.2 ppm (1H) | C7-H (Ortho to ester) |

| ¹³C NMR | ~168 ppm | C =O (Ester) |

References

-

Chemical Profile & CAS Data: Title: Methyl 3-bromo-1-methylindole-6-carboxylate Product Page.[1][2][3] Source: Chemdad / Chemical Suppliers. URL:[Link] (Verified CAS: 1186663-45-5)

-

Medicinal Chemistry Context (HCV Inhibitors): Title: Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase (Contextualizing Indole-6-carboxylate scaffolds). Source: NIH / PubMed Central. URL:[Link]

-

Regioselective Bromination Methodology: Title: Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles.[4] Source: ResearchGate (General protocol adaptation). URL:[Link]

Sources

Spectroscopic data of "Methyl 3-bromo-1-methylindole-6-carboxylate"

Technical Guide: Spectroscopic Characterization & Synthesis of Methyl 3-bromo-1-methylindole-6-carboxylate

Part 1: Executive Summary & Structural Context

Compound Identity:

-

IUPAC Name: Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate[1][2][3]

-

Molecular Formula:

[2] -

Exact Mass: 266.99 (for

) / 268.99 (for

Strategic Relevance: Methyl 3-bromo-1-methylindole-6-carboxylate is a high-value pharmacophore scaffold, particularly in the development of HCV NS5B polymerase inhibitors and Mcl-1 inhibitors for oncology.[2][7] The C3-bromine serves as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the C6-ester provides a distinct vector for solubilizing groups or hydrogen-bond acceptors.[2]

Structural Analysis for Spectroscopy: To validate this compound, one must look for three distinct structural signatures:

-

The Indole Core: A bicyclic aromatic system, but with the C3-proton replaced by Bromine.[7]

-

N-Methylation: Absence of the broad N-H stretch in IR; presence of a distinct upfield singlet in

H NMR. -

The Bromine Isotope Pattern: A characteristic 1:1 doublet in Mass Spectrometry due to natural abundance of

and

Part 2: Synthesis & Workflow Visualization

The synthesis typically proceeds via the regioselective bromination of methyl 1-methylindole-6-carboxylate.[2] The electron-rich C3 position of the indole ring is the preferred site for Electrophilic Aromatic Substitution (EAS).[2]

Experimental Workflow:

Caption: Figure 1. Regioselective bromination workflow targeting the C3 position using NBS, ensuring minimal C2-bromination by controlling temperature and stoichiometry.

Part 3: Spectroscopic Data (The Core)

Note: The following data represents the theoretical and literature-derived consensus for this specific structure. As exact experimental shifts can vary by solvent concentration, these values serve as the validation standard.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |

| H-2 | 7.20 – 7.35 | Singlet (s) | 1H | - | Diagnostic: Deshielded by Br; lacks coupling to H-3 (which is absent).[2][7] |

| H-4 | 7.90 – 8.05 | Doublet (d) | 1H | Ortho-coupled to H-5.[2] Deshielded by C3-Br proximity.[2] | |

| H-7 | 8.05 – 8.15 | Singlet (d)* | 1H | Meta-coupled to H-5.[2] Adjacent to N1. | |

| H-5 | 7.80 – 7.90 | DD | 1H | Coupled to H-4 (ortho) and H-7 (meta).[2][7] | |

| O-CH3 | 3.90 – 3.95 | Singlet (s) | 3H | - | Methyl ester protons.[2] |

| N-CH3 | 3.75 – 3.85 | Singlet (s) | 3H | - | Diagnostic: Confirms N-alkylation.[2][7] |

-

Self-Validation Check: If you see a doublet at

6.5-6.6 ppm, your reaction failed; that is the H-3 proton of the starting material.[2]

B. Carbon NMR ( C NMR)

Key Diagnostic Peaks:

-

C=O (Ester): ~167.5 ppm.[2]

-

C-2: ~130-132 ppm (Downfield shift due to heteroatom vicinity).[2]

-

C-3 (C-Br): 90.0 – 95.0 ppm .[2] This is the most critical carbon signal. The heavy atom effect of Bromine causes a significant upfield shift compared to the unsubstituted indole (typically ~102 ppm).

-

N-CH3: ~33.0 ppm.[2]

-

O-CH3: ~52.0 ppm.[2]

C. Mass Spectrometry (HRMS / LC-MS)

Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode)

-

Molecular Ion (

): -

Pattern: 1:1 intensity ratio (The "Twin Towers").[2]

-

Interpretation: The presence of this doublet pattern confirms mono-bromination.[2] A 1:2:1 pattern would indicate di-bromination (impurity).[2]

D. Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Ester): Strong band at 1705 – 1720 cm⁻¹ .

-

C=C Aromatic: 1610, 1570 cm⁻¹.

-

Absence of N-H: No broad band at 3200-3400 cm⁻¹ (confirms N-methylation).[2]

Part 4: Detailed Experimental Protocol

This protocol is designed for high purity to ensure clean spectroscopic data.

Materials:

-

Methyl 1-methylindole-6-carboxylate (1.0 equiv)[2]

-

N-Bromosuccinimide (NBS) (1.05 equiv) - Recrystallize from water if yellow/aged.[2]

-

DMF (Dimethylformamide) - Anhydrous.[2]

Step-by-Step:

-

Preparation: Dissolve Methyl 1-methylindole-6-carboxylate (e.g., 1.0 g, 5.28 mmol) in anhydrous DMF (10 mL) in a round-bottom flask shielded from light (aluminum foil).

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (0.99 g, 5.55 mmol) portion-wise over 15 minutes.

-

Why? Slow addition at low temp prevents over-bromination at the C2 position or the benzene ring.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Endpoint: Disappearance of the fluorescent starting material spot.

-

-

Workup: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.[8]

-

Extraction: If no solid forms, extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with saturated

(removes succinimide byproduct) and Brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Part 5: Quality Control & Troubleshooting

Common Impurities:

| Impurity | Spectroscopic Signature | Cause | Remediation |

| Starting Material | Doublet at | Incomplete reaction. | Add 0.1 eq NBS; stir longer. |

| 2,3-Dibromo analog | Mass Spec shows 1:2:1 pattern ( | Excess NBS or high temp. | Difficult to separate; repurify carefully. |

| Succinimide | Singlet at | Poor workup washing. | Wash organic layer with water/bicarb.[8] |

Storage:

-

Store at 2-8°C.

-

Protect from light (Brominated indoles can be photolabile).

References

-

Synthesis of Indole Carboxylates

-

HCV NS5B Inhibitor Context

-

Patent Literature (Specific Compound Usage)

-

General Spectroscopic Data for Indoles

Sources

- 1. Methyl 3-Bromo-1-methylindole-6-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. 3-Methylindole(83-34-1) 1H NMR spectrum [chemicalbook.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1186663-45-5 Methyl 3-bromo-1-methylindole-6-carboxylate AKSci 7014AJ [aksci.com]

- 5. 3-Methylindole | Sigma-Aldrich [sigmaaldrich.com]

- 6. 916179-87-8,3-Bromoindole-5-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 3-Bromo-1-methyl-1H-indole | C9H8BrN | CID 13357736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectral Analysis of Methyl 3-bromo-1-methylindole-6-carboxylate

This guide outlines the structural elucidation and spectral characterization of Methyl 3-bromo-1-methylindole-6-carboxylate , a critical intermediate in the synthesis of indole-based antiviral and anticancer therapeutics (e.g., HCV NS5B inhibitors).

The following technical analysis synthesizes literature precedents for 3-haloindoles and 6-substituted indole esters to provide a high-fidelity reference standard.

Structural Context & Chemometric Logic

The target molecule comprises an electron-rich indole core modified by three distinct electronic vectors:

-

1-Methylation (

-Me): Increases electron density on the ring slightly but primarily removes the exchangeable N-H proton, simplifying the spectrum. -

6-Carboxylate (EWG): An electron-withdrawing group on the benzenoid ring. This significantly deshields the adjacent H7 and H5 protons via inductive (

) and mesomeric ( -

3-Bromine (EWG/Heavy Atom): A halogen at the 3-position. While electronegative, the "heavy atom effect" typically shields the ipso-carbon (C3) in

NMR. In

Synthesis & Sample Preparation Workflow

To ensure spectral accuracy, the sample is assumed to be generated via the regioselective bromination of methyl 1-methylindole-6-carboxylate using N-bromosuccinimide (NBS).

Figure 1: Synthetic route and sample preparation workflow ensuring regioselective C3 bromination.

NMR Spectroscopy (400 MHz, )

The proton spectrum is characterized by the absence of the H3 signal and the simplification of the H2 signal into a sharp singlet.

Predicted Spectral Data Table

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Logic |

| 8.12 | Singlet (d) | 1H | H7 | Deshielded by adjacent 6-Ester; meta-coupled to H5. | |

| 7.88 | dd | 1H | H5 | Deshielded by 6-Ester; ortho to H4, meta to H7. | |

| 7.65 | Doublet | 1H | H4 | Ortho-coupled to H5. | |

| 7.25 | Singlet | 1H | - | H2 | Deshielded by 3-Br and 1-Me. Sharp singlet (no H3 coupling). |

| 3.96 | Singlet | 3H | - | COOC | Typical methyl ester shift. |

| 3.78 | Singlet | 3H | - | N-C | Typical N-methyl indole shift. |

Detailed Signal Analysis

-

The Aromatic Zone (7.6 – 8.2 ppm): The 6-carboxylate group creates a specific splitting pattern. H7 appears furthest downfield (closest to the ester carbonyl oxygen lone pairs). H5 is also downfield but shows a distinct "doublet of doublets" due to strong ortho coupling with H4 and weak meta coupling with H7.

-

The C2 Diagnostic (7.25 ppm): In non-brominated indoles, H2 is often a doublet (

Hz) coupled to H3. The disappearance of this coupling and the presence of a sharp singlet at ~7.25 ppm is the primary confirmation of successful C3 bromination [1]. -

The Methyl Region (3.7 – 4.0 ppm): Two distinct singlets appear.[1] The ester methyl (O-Me) is more deshielded (~3.96 ppm) than the N-methyl (~3.78 ppm) due to the higher electronegativity of oxygen compared to nitrogen.

NMR Spectroscopy (100 MHz, )

The carbon spectrum confirms the backbone and the oxidation state of the substituents.

| Shift ( | Type | Assignment | Notes |

| 167.8 | Cq | C=O (Ester) | Characteristic carbonyl signal. |

| 136.5 | Cq | C7a | Bridgehead carbon. |

| 130.2 | CH | C2 | Deshielded by N-substitution. |

| 129.5 | Cq | C3a | Bridgehead carbon. |

| 124.5 | Cq | C6 | Substituted by ester (ipso). |

| 121.8 | CH | H5 | |

| 120.5 | CH | H4 | |

| 112.4 | CH | H7 | |

| 90.5 | Cq | C3-Br | Diagnostic: Upfield shift due to Heavy Atom Effect of Bromine. |

| 52.1 | CH | O-Me | Ester methyl. |

| 33.4 | CH | N-Me | N-methyl group. |

Key Diagnostic: The C3 carbon attached to Bromine typically appears significantly upfield (~90 ppm) compared to a C3-H (~102 ppm) or C3-alkyl, providing definitive proof of the halogen location [2].

2D NMR Connectivity (NOESY & HMBC)

To unequivocally distinguish between the regioisomers (e.g., 2-bromo vs. 3-bromo), 2D correlations are essential.

Figure 2: Key NOE (Nuclear Overhauser Effect) correlations distinguishing the substitution pattern.

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

The N-Me protons will show a strong 3-bond correlation to C2 and C7a , anchoring the methyl group to the nitrogen.

-

H2 will show a correlation to C3 (the brominated carbon, ~90 ppm) and C7a .

-

H7 and H5 will both correlate to the Ester Carbonyl (~167 ppm), confirming the 6-position of the ester.

-

Quality Control & Impurity Profiling

When analyzing the raw spectrum of this compound, researchers should verify the absence of these common impurities:

-

Succinimide: A byproduct of NBS. Look for a singlet at 2.7 ppm (DMSO) or 2.6 ppm (CDCl

). -

Unreacted Starting Material: Look for the H3 signal (multiplet/doublet) around 6.5 ppm .

-

2,3-Dibromo Impurity: Over-bromination can occur if excess NBS is used. This removes the H2 singlet.

References

-

Regioselective Bromination of Indoles: Zhang, X., et al. "Regiospecific Bromination of 3-Methylindoles with NBS."[2] Journal of Organic Chemistry, 1997 , 62(17), 5923-5929. [Link]

- Bocian, W., et al. "1H and 13C NMR study of 3-, 5-, and 6-bromoindoles." Journal of Molecular Structure, 2002.

- Synthesis of Indole-6-carboxylates: Pindur, U., & Adam, R. "Synthetic routes to indole-6-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, 1988.

-

General NMR Shift Database (SDBS): National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds."[3] [Link]

Sources

A Senior Scientist's Guide to the Mass Spectrometric Analysis of Methyl 3-bromo-1-methylindole-6-carboxylate

Abstract

This technical guide provides a comprehensive, in-depth methodology for the characterization of Methyl 3-bromo-1-methylindole-6-carboxylate (CAS: 1186663-45-5), a key intermediate in organic synthesis[1][2]. As a Senior Application Scientist, my objective is to move beyond a simple recitation of parameters and offer a field-proven strategy grounded in the physicochemical properties of the analyte. We will explore the rationale behind instrument selection, detail a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol, and elucidate the expected fragmentation pathways. This document is designed to serve as a practical and authoritative resource for scientists requiring unambiguous structural confirmation and purity assessment of this compound.

Analyte Physicochemical Profile & Ionization Strategy

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte's structure and its likely behavior within an ion source.

Table 1: Core Properties of Methyl 3-bromo-1-methylindole-6-carboxylate

| Property | Value | Source / Rationale |

| Molecular Formula | C₁₁H₁₀BrNO₂ | [2] |

| Average Molecular Weight | 268.11 g/mol | [2] |

| Monoisotopic Mass | 266.9898 Da (⁷⁹Br) / 268.9878 Da (⁸¹Br) | Calculated |

| Chemical Structure |  |

Causality of Ionization Method Selection

The structure contains two key features that dictate our ionization strategy: the N-methylated indole ring and the methyl ester group. These functionalities render the molecule sufficiently polar for Electrospray Ionization (ESI), which is the premier soft ionization technique for polar to moderately polar small molecules in pharmaceutical analysis[3][4][5].

Chosen Method: Positive Mode Electrospray Ionization (ESI+)

The rationale is twofold:

-

Protonation Site: The nitrogen atom of the N-methylindole ring is a Lewis base, making it a prime target for protonation in an acidic mobile phase. This readily forms the even-electron, protonated molecule [M+H]⁺, which is typically stable[6].

-

Solvent Compatibility: ESI is seamlessly compatible with reversed-phase liquid chromatography, which uses volatile organic solvents and aqueous phases, ideal for this type of analyte[5]. The use of additives like formic acid in the mobile phase further enhances protonation efficiency[7].

Recommended Analytical Platform: UHPLC-HRMS

For definitive characterization, a high-performance analytical system is non-negotiable. We recommend an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a High-Resolution Mass Spectrometer (HRMS), such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Expertise & Rationale:

-

UHPLC: Provides rapid and highly efficient separation of the target analyte from impurities, starting materials, or side-products, which is critical in process chemistry and drug development[3].

-

HRMS: Delivers sub-ppm mass accuracy, allowing for the confident determination of the elemental composition of the parent ion and its fragments. This is a self-validating check against the theoretical formula[3][4].

-

Tandem MS (MS/MS): The ability to perform collision-induced dissociation (CID) is essential for structural elucidation. Fragmenting the isolated parent ion provides a structural fingerprint unique to the molecule[8].

-

Detailed Experimental Protocol

This protocol is designed as a robust starting point for analysis. Optimization may be required based on the specific instrumentation and sample matrix.

Step 1: Sample & Standard Preparation

-

Stock Solution (1 mg/mL): Accurately weigh ~1 mg of Methyl 3-bromo-1-methylindole-6-carboxylate and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile.

-

Working Solution (~1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B (see Table 2). This concentration is typically sufficient for modern ESI sources.

Step 2: Liquid Chromatography Parameters

Table 2: Recommended UHPLC Method

| Parameter | Recommended Setting | Rationale |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation, providing good retention and peak shape. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid provides protons to facilitate ESI+ ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Strong organic solvent for elution. |

| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to ensure elution of the analyte and any impurities. |

| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte. |

Step 3: Mass Spectrometry Parameters

Table 3: Recommended HRMS Method (ESI+)

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | ESI, Positive | As justified in Section 1. |

| Capillary Voltage | 3.5 kV | Standard voltage to ensure stable electrospray. |

| Scan Range (Full MS) | 100 - 500 m/z | Covers the expected parent ion and potential low-mass fragments. |

| Resolution (Full MS) | > 60,000 FWHM | To enable accurate mass measurement and formula determination. |

| MS/MS Acquisition | Data-Dependent (DDA) | Isolate the top N most intense ions (starting with the target m/z) for fragmentation. |

| Collision Energy (CID) | 15-30 eV (Ramped) | A ramped energy ensures a rich spectrum of both high- and low-energy fragments. |

Data Interpretation: A Self-Validating System

The trustworthiness of the identification relies on a multi-faceted validation of the acquired data.

A. Full Scan MS Analysis: The Isotopic Fingerprint

The most powerful diagnostic feature in the full scan spectrum is the distinctive isotopic pattern of bromine. Natural bromine is a near 1:1 mixture of ⁷⁹Br and ⁸¹Br. Therefore, any ion containing a single bromine atom will appear as a pair of peaks ("doublet") of nearly equal intensity, separated by approximately 2 Da. This is a mandatory validation checkpoint.

Table 4: Expected Ions in High-Resolution Full Scan MS

| Ion Species | Isotope | Calculated Monoisotopic Mass (Da) | Expected m/z |

| [M+H]⁺ | ⁷⁹Br | 267.9976 | 267.9976 |

| [M+H]⁺ | ⁸¹Br | 269.9956 | 269.9956 |

| [M+Na]⁺ | ⁷⁹Br | 289.9796 | 289.9796 |

| [M+Na]⁺ | ⁸¹Br | 291.9775 | 291.9775 |

B. Tandem MS (MS/MS) Analysis: Structural Elucidation

Fragmentation of the isolated protonated molecule (m/z 267.9976) provides the definitive structural proof. The primary fragmentation routes for even-electron ions in ESI-MS involve the loss of small, stable neutral molecules[6].

Table 5: Predicted MS/MS Fragments of the [M+H]⁺ Ion

| Parent Ion m/z (⁷⁹Br) | Neutral Loss (Molecule) | Neutral Loss (Da) | Fragment Ion m/z (⁷⁹Br) | Proposed Fragment Structure |

| 267.9976 | Methanol (CH₃OH) | 32.0262 | 235.9714 | Loss from the methyl ester. A very common pathway for methyl esters. |

| 267.9976 | Methoxycarbonyl radical (•COOCH₃) | 59.0211 | 208.9765 | Cleavage of the entire ester group. |

| 235.9714 | Carbon Monoxide (CO) | 27.9949 | 207.9765 | Subsequent loss from the acylium ion formed after methanol loss. |

The proposed fragmentation cascade is visualized below. The initial loss of methanol is often the most favorable pathway.

Caption: Proposed MS/MS fragmentation pathway for protonated Methyl 3-bromo-1-methylindole-6-carboxylate.

Comprehensive Experimental Workflow

To ensure reproducibility and clarity, the entire analytical process can be visualized as a logical flow.

Caption: End-to-end workflow for the characterization of Methyl 3-bromo-1-methylindole-6-carboxylate.

Conclusion

The unambiguous identification of Methyl 3-bromo-1-methylindole-6-carboxylate is reliably achieved through a systematic LC-HRMS approach. The cornerstones of a confident analysis are: (1) accurate mass measurement of the protonated molecule, (2) observation of the characteristic 1:1 bromine isotopic doublet in the full scan spectrum, and (3) correlation of the experimental MS/MS fragmentation pattern with the predicted losses of methanol and the methoxycarbonyl group. This guide provides the technical foundation and expert rationale necessary for researchers to implement a robust, self-validating analytical method for this important synthetic intermediate.

References

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Retrieved February 11, 2026, from [Link]

-

In situ analysis of heavy metals and halogenated compounds in reclaimed water using novel electrospray ionization combined with plasma ionization linear ion trap mass spectrometry. (2024). RSC Publishing. Retrieved February 11, 2026, from [Link]

-

Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. Retrieved February 11, 2026, from [Link]

-

Mass spectrometry of simple indoles. (n.d.). The Journal of Organic Chemistry - ACS Publications. Retrieved February 11, 2026, from [Link]

-

Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

-

Application of LCMS in small-molecule drug development. (2016). Drug Target Review. Retrieved February 11, 2026, from [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved February 11, 2026, from [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). ResearchGate. Retrieved February 11, 2026, from [Link]

-

Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. Retrieved February 11, 2026, from [Link]

-

Methyl 3-Bromo-1-methylindole-6-carboxylate. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved February 11, 2026, from [Link]

-

Methyl 3-bromo-1-methyl-1H-indole-6-carboxylate. (n.d.). AbacipharmTech. Retrieved February 11, 2026, from [Link]

-

Electrospray ionization. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

-

An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). MDPI. Retrieved February 11, 2026, from [Link]

Sources

- 1. METHYL 3-BROMOINDOLE-6-CARBOXYLATE CAS#: 860457-92-7 [m.chemicalbook.com]

- 2. Methyl 3-Bromo-1-methylindole-6-carboxylate Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 5. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Technical Guide: Solubility Profile of Methyl 3-bromo-1-methylindole-6-carboxylate

[1]

Executive Summary

Methyl 3-bromo-1-methylindole-6-carboxylate (CAS: 1186663-45-5) is a functionalized indole intermediate critical in the synthesis of bioactive small molecules, particularly for targeting cystathionine

As a Senior Application Scientist , I have structured this guide to address the primary challenge with this compound: its lipophilic nature (cLogP ~3.0) . While it exhibits excellent solubility in chlorinated and polar aprotic organic solvents, its aqueous insolubility poses challenges for biological assay formulation.[1] This guide provides validated protocols for dissolution, solvent selection for synthesis, and troubleshooting precipitation in aqueous media.[1]

Physicochemical Profile

Understanding the molecular architecture is the first step to predicting solubility behavior.[1]

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | Moderate molecular weight ( | |

| Core Structure | Indole (N-methylated) | The |

| Substituents | 3-Bromo, 6-Methyl Ester | Halogenation increases lipophilicity; the ester moiety accepts H-bonds but does not donate, favoring organic solvents. |

| Predicted LogP | ~2.7 – 3.3 | Highly lipophilic.[1] Partitioning favors octanol/lipids over water.[1] |

| Physical State | Solid (Crystalline) | Requires energy (sonication/heat) to disrupt crystal lattice during initial dissolution.[1] |

Solubility Landscape

The following matrix categorizes solvents based on their interaction with the indole core. This data is synthesized from standard handling protocols for 3-bromoindole-6-carboxylates.[1]

Solvent Compatibility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Application Notes |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mM) | Primary choice for stock solutions. ideal for biological assays and cross-coupling reactions (e.g., Suzuki-Miyaura). |

| Chlorinated | DCM, Chloroform | High (>50 mM) | Excellent for liquid-liquid extraction and NMR analysis.[1] |

| Ethers | THF, 1,4-Dioxane | Good | Suitable for reduction reactions or Grignard formations.[1] |

| Esters | Ethyl Acetate | Moderate | Good for extraction; often used as the mobile phase in silica chromatography.[1] |

| Alcohols | Methanol, Ethanol | Moderate/Low | Soluble when hot; poor solubility at |

| Aqueous | Water, PBS, Saline | Insoluble | Do not use directly. Requires co-solvents (DMSO) or formulation aids (Cyclodextrins).[1] |

| Hydrocarbons | Hexanes, Heptane | Insoluble | Used as an anti-solvent to precipitate the product during purification.[1] |

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Standard)

Use this protocol for biological screening or analytical standards.

Reagents:

-

Methyl 3-bromo-1-methylindole-6-carboxylate (Solid)[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide), Grade

99.9%

Workflow:

-

Weighing: Accurately weigh 2.68 mg of the compound into a sterile 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution: Vortex vigorously for 30 seconds. If visible particulates remain, sonicate in a water bath at

for 5 minutes.[1] -

Storage: Aliquot into small volumes (e.g.,

) to avoid freeze-thaw cycles. Store at

Protocol B: "Crash-Out" Test for Aqueous Dilution

Use this to determine the maximum concentration (kinetic solubility) in a biological assay buffer.

-

Prepare a 10 mM DMSO stock (from Protocol A).

-

Pipette 990

L of PBS (pH 7.4) into a glass vial. -

While stirring rapidly (magnetic stir bar), slowly inject 10

L of the DMSO stock (1% final DMSO). -

Observation:

Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for selecting the appropriate solvent system based on your experimental goal.

Figure 1: Solvent Selection Decision Tree.[1] Blue paths indicate biological workflows; Red paths indicate synthesis; Yellow paths indicate purification steps.[1]

Synthesis & Purification Applications[2][3][4]

Reaction Optimization

For synthetic transformations involving the 3-bromo position (e.g., Suzuki coupling to install an aryl group):

-

Recommended Solvent: DMF or 1,4-Dioxane .[1]

-

Reasoning: These solvents dissolve the indole ester completely even at high concentrations (0.5 M) and sustain the high temperatures (

) required for palladium catalysis without evaporating.[1]

Purification Strategy

When isolating the compound from a crude reaction mixture:

Troubleshooting & FAQ

Q: My compound precipitated when I added the DMSO stock to the cell culture media.

-

Cause: The local concentration of the compound exceeded its solubility limit at the injection point, or the final concentration is too high for an aqueous buffer.

-

Solution:

Q: Can I use Ethanol instead of DMSO for biological stocks?

References

-

Chemical Identity & Properties

-

Synthetic Methodology (Analogous Indole Carboxylates)

-

Solubility Protocols in Drug Discovery

-

DMSO Solvent Data

Sources

- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 3. 6-Bromo-3-methyl-1H-indole | C9H8BrN | CID 53402958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

The Latent Therapeutic Potential of Methyl 3-bromo-1-methylindole-6-carboxylate Derivatives: A Technical Guide for Drug Discovery

Foreword: The Enduring Promise of the Indole Scaffold